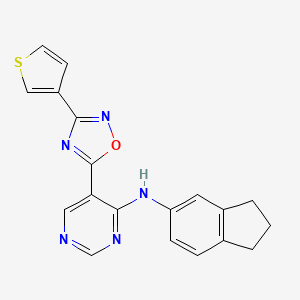

N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-(2,3-Dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-oxadiazole-thiophene hybrid moiety at position 5 and a 2,3-dihydro-1H-indenyl group at position 2. The thiophene substituent introduces sulfur-based electronic effects, while the indenyl group contributes to lipophilicity and steric bulk.

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c1-2-12-4-5-15(8-13(12)3-1)22-18-16(9-20-11-21-18)19-23-17(24-25-19)14-6-7-26-10-14/h4-11H,1-3H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSUERVONXXJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC3=NC=NC=C3C4=NC(=NO4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article collates diverse findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 299.37 g/mol. Its structural components include a pyrimidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays that focus on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that derivatives containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The presence of the thiophene group enhances lipophilicity, facilitating better membrane penetration and increased bioactivity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus cereus | 0.5 µg/mL |

| Compound B | Staphylococcus aureus | 0.8 µg/mL |

| Compound C | Escherichia coli | 1.2 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound has shown promising results as an inhibitor of key enzymes involved in cancer proliferation.

Case Study: Inhibition of Thymidylate Synthase

One study highlighted the compound's ability to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. The IC50 values ranged from 0.47 to 1.4 µM against different TS proteins, indicating potent inhibitory activity .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 0.67 | TS Inhibition |

| MCF7 (Breast) | 0.80 | Apoptosis Induction |

| PC3 (Prostate) | 0.87 | Cell Cycle Arrest |

The biological activity of this compound is attributed to its ability to interact with biological targets at the molecular level:

- Enzyme Inhibition : The oxadiazole group has been linked to the inhibition of enzymes like TS, which plays a crucial role in DNA synthesis.

- Cell Cycle Modulation : It has been observed that certain derivatives can induce apoptosis in cancer cells by modulating cell cycle checkpoints .

- Antimicrobial Mechanisms : The thiophene component may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

Scientific Research Applications

Structure and Composition

The compound's molecular formula is with a molecular weight of approximately 336.41 g/mol. Its structure features an indene moiety connected to a pyrimidine ring, which is further substituted with a thiophene and an oxadiazole group. This unique arrangement contributes to its biological activity and potential utility in drug development.

Medicinal Chemistry

N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has shown promise as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the oxadiazole and thiophene moieties is believed to enhance the compound's interaction with biological targets.

Case Study: Anti-Cancer Activity

A study conducted on derivatives of pyrimidine and oxadiazole demonstrated significant inhibition of tumor growth in vitro. The specific compound was tested against human cancer cell lines and showed IC50 values in the micromolar range, suggesting effective cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Materials Science

In materials science, the compound's unique electronic properties make it a candidate for organic semiconductor applications. Its ability to form stable thin films could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: Organic Electronics

Research on similar compounds has shown that they can be incorporated into device architectures for enhanced charge transport properties. Studies indicate that the incorporation of such compounds can lead to improved efficiency in light-emitting devices.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Amine

The pyrimidin-4-amine group undergoes alkylation or acylation under mild conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF) yields N-alkylated derivatives.

-

Acylation : Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) produces acetylated analogs .

Table 1 : Representative Nucleophilic Substitutions

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the α-positions (C2/C5), though steric hindrance from the oxadiazole may limit reactivity :

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C2/C5, confirmed by regioselectivity studies.

-

Halogenation : NBS or NCS in DMF selectively brominates or chlorinates the thiophene .

Table 2 : Electrophilic Substitution Reactions

| Reaction | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 2-Nitro-thiophene derivative | C2 > C5 | |

| Bromination | NBS, AIBN, CCl₄, reflux, 6h | 2-Bromo-thiophene analog | C2 exclusively |

Oxadiazole Ring-Opening and Functionalization

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) at 80°C cleaves the oxadiazole to form a diamide intermediate.

-

Basic Hydrolysis : NaOH (2M) generates a nitrile and an amide .

Table 3 : Oxadiazole Ring Transformations

| Condition | Reagents/Temperature | Products | Mechanism | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80°C, 8h | Diamide derivative | Ring protonation | |

| Basic hydrolysis | 2M NaOH, 70°C, 6h | Nitrile + amide fragments | Nucleophilic attack |

Cross-Coupling Reactions

While the parent compound lacks halogens, halogenated intermediates (e.g., brominated thiophene) enable Suzuki-Miyaura couplings with aryl boronic acids. For example:

Comparison with Similar Compounds

Key Observations :

- Electron-Deficient Rings : The 1,2,4-oxadiazole in the target compound may exhibit stronger electron-withdrawing effects compared to the 1,2,4-thiadiazole in Compound 28, influencing redox properties or target affinity .

- Substituent Effects : The thiophene-3-yl group in the target compound introduces a sulfur atom, which may enhance metabolic stability compared to pyridinyl or nitrophenyl groups in analogues .

Macrofilaricidal Activity ()

Compounds such as 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 28) demonstrate macrofilaricidal activity with 99% purity and moderate yields (31%) . The target compound’s indenyl substituent may improve membrane permeability compared to pyridinyl groups, but its lack of a thiadiazole ring could reduce activity against parasitic targets.

Kinase Inhibition ()

The pyrimidin-2-amine derivative 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine () shows kinase inhibitory activity, attributed to its thiazole and trifluoromethylphenyl groups . The target compound’s oxadiazole-thiophene system may similarly engage ATP-binding pockets but with distinct electronic profiles.

Physicochemical Properties

Implications : The target compound’s higher LogP and aromaticity suggest improved blood-brain barrier penetration compared to analogues but may reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,3-dihydro-1H-inden-5-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step processes, such as:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-3-carboxamide derivatives with hydroxylamine .

- Step 2 : Coupling the oxadiazole-thiophene moiety to the pyrimidine core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 3 : Introducing the 2,3-dihydro-1H-inden-5-amine group via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

- Purity Control : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and oxadiazole/thiophene carbons (δ 150–165 ppm) .

- IR Spectroscopy : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve dihedral angles between fused rings (e.g., pyrimidine-oxadiazole alignment) and hydrogen bonding patterns (e.g., N–H⋯N interactions) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .

- Cell Viability : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

- Target Binding : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) to receptors like kinase domains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the thiophene (e.g., replace with furan or pyridine) or indene group (e.g., halogenation) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

- Data Analysis : Compare IC50 values across analogs using dose-response curves and statistical tools (e.g., GraphPad Prism) .

Q. How should contradictory data on this compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification .

- Bioavailability Profiling : Use Caco-2 cell monolayers to measure permeability (Papp) and P-glycoprotein efflux ratios .

- Computational Models : Apply QSPR (quantitative structure-property relationship) to predict logP and solubility .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Optimize coupling reactions (e.g., continuous flow Suzuki-Miyaura) to reduce reaction time and byproducts .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-MS to identify unstable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.